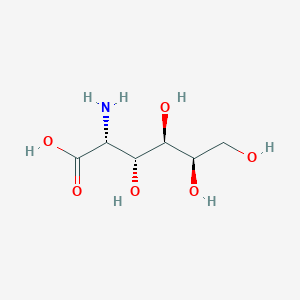

D-galactosaminic acid

CAS No.:

Cat. No.: VC1884855

Molecular Formula: C6H13NO6

Molecular Weight: 195.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H13NO6 |

|---|---|

| Molecular Weight | 195.17 g/mol |

| IUPAC Name | (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoic acid |

| Standard InChI | InChI=1S/C6H13NO6/c7-3(6(12)13)5(11)4(10)2(9)1-8/h2-5,8-11H,1,7H2,(H,12,13)/t2-,3-,4+,5-/m1/s1 |

| Standard InChI Key | UFYKDFXCZBTLOO-SQOUGZDYSA-N |

| Isomeric SMILES | C([C@H]([C@@H]([C@@H]([C@H](C(=O)O)N)O)O)O)O |

| SMILES | C(C(C(C(C(C(=O)O)N)O)O)O)O |

| Canonical SMILES | C(C(C(C(C(C(=O)O)N)O)O)O)O |

Introduction

Chemical Structure and Properties of D-Galactosamine

Definition and Basic Structure

D-galactosamine is an amino sugar derived from galactose with the chemical formula C₆H₁₃NO₅ and a molecular weight of 179.17 g/mol . It is defined as a hexosamine where the galactose contains an amine (-NH₂) group instead of a hydroxyl (-OH) group . The IUPAC name for D-galactosamine is 2-amino-2-deoxy-D-galactopyranose .

Physical and Chemical Properties

D-galactosamine is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃NO₅ |

| Average Molecular Weight | 179.1711 g/mol |

| Monoisotopic Molecular Weight | 179.079372531 g/mol |

| Physical State | Solid |

| Solubility | Soluble in water |

| Melting Point | 182-185°C (decomposition) |

| Boiling Point | 532.5°C at 760 mmHg |

D-galactosamine is a primary amino compound that is functionally related to D-galactopyranose and serves as a conjugate base of 2-ammonio-2-deoxy-D-galactopyranose . The compound is water-soluble and weakly acidic based on its pKa .

Biological Significance

Natural Occurrence

D-galactosamine is found naturally in certain biological systems. It has been reported in several plant species including:

-

Glycine max (soybean)

-

Cannabis sativa

-

Pepper varieties (Capsicum annuum), including orange, green, and yellow bell peppers

In addition, it is a metabolite found in or produced by Escherichia coli (strain K12, MG1655) .

Role in Glycoproteins

One of the most significant biological roles of D-galactosamine is as a component of certain glycoprotein hormones:

| Hormone | Function | Carbohydrate Components |

|---|---|---|

| Follicle-Stimulating Hormone (FSH) | Regulation of reproductive processes | N-acetylgalactosamine, mannose, N-acetylglucosamine, galactose, and sialic acid |

| Luteinizing Hormone (LH) | Similar to FSH, with structure containing galactosamine | Similar to FSH |

In these hormones, the sugar component bound to asparagine includes N-acetylgalactosamine (a derivative of galactosamine), which is primarily involved in cell-to-cell communication and occurs in sensory nerve structures in animals, including humans .

Metabolism of D-Galactosamine

Metabolic Pathway

According to research on rat liver metabolism, D-galactosamine is primarily utilized through the pathway of galactose metabolism . This was evidenced by products isolated from the acid-soluble fraction of perfused rat liver, which were eluted from a Dowex 1 (formate form) column and characterized in the following order:

-

Galactosamine 1-phosphate

-

Sialic acid

-

UDP-glucosamine

-

UDP-galactosamine

-

N-acetylgalactosamine 1-phosphate

-

N-acetylglucosamine 6-phosphate

-

UDP-N-acetylglucosamine

-

UDP-N-acetylgalactosamine

In addition, [1-¹⁴C]glucosamine was found in glycogen, resulting from the substitution of UDP-glucosamine for UDP-glucose in the glycogen synthetase reaction .

Synthesis of UDP-N-acetylgalactosamine

UDP-N-acetylgalactosamine has been shown to result from the reaction of UTP with N-acetylgalactosamine 1-phosphate in the presence of a rat liver extract . This represents an important metabolic pathway for D-galactosamine derivatives in biological systems.

Research Applications

Hepatotoxicity Model

D-galactosamine is widely used in research for its hepatotoxic effects and is employed to induce liver failure in animal models . It is an established experimental toxin that primarily causes liver injury through:

The mechanism of D-galactosamine-induced hepatotoxicity involves reducing UTP levels in the liver, which affects RNA synthesis in hepatocytes and glycogen synthesis . This metabolic disruption leads to cell damage and inhibition of protein production.

Renal Toxicity

Beyond liver damage, D-galactosamine intoxication also induces renal dysfunction. Research has shown that renal failure is often associated with the end-stage of liver damage caused by D-galactosamine . Studies have investigated both preventive and curative effects of compounds such as ellagic acid (EA) against D-galactosamine-induced kidney damage, with treatments administered before and after intraperitoneal injection of D-galactosamine .

Protective Compounds Against D-Galactosamine Toxicity

Ellagic Acid

Research has demonstrated that ellagic acid (EA) treatment both before and after D-galactosamine intoxication can protect kidney tissues against D-galactosamine-induced oxidative stress . Pre-treatment with EA was found to be more protective than post-treatment, as indicated by histopathological and biochemical values .

Mulberry and Silk Amino Acids

A mixture of mulberry extracts (MB) and silk amino acids (SA) has shown protective effects against D-galactosamine-induced liver damage:

| Mixture Ratio | Effects |

|---|---|

| MS1:3 | Decreased serum ALT and AST levels |

| MS1:5 | Reduced proinflammatory cytokines better than MS1:3 |

Both mixtures improved hepatic damage as observed through histology and reduced liver damage indicators such as serum AST and ALT . The MS1:5 mixture was particularly effective at recovering hepatic function, especially in relation to glucose and lipid metabolism .

Teas and Other Beverages

Various beverages, particularly tea varieties, have demonstrated protective effects against D-galactosamine-induced liver injury:

| Beverage Type | Protective Effect |

|---|---|

| Green Tea | Significant suppression of ALT and AST increase |

| Puerh Tea | Significant suppression of ALT and AST increase |

| Black Tea | Significant suppression of ALT and AST increase |

| Coffee | Moderate suppression of enzyme increases |

| Cocoa | Limited effect |

The teas generally showed greater protective effects than coffee and cocoa, with green, puerh, and black teas being particularly effective .

Synthesis and Chemical Derivatives

Synthesis Approaches

Research has explored various approaches to synthesizing D-galactosamine derivatives. One notable method involves a microwave-assisted intramolecular anomeric protection (iMAP) of glucosamine, which facilitates concise transformation of 1,6-anhydroglucosamine into 1,6-anhydrogalactosamine .

A synthesis pathway for a GalN monosaccharide unit has been achieved using D-Galactosamine hydrochloride as a starting material, followed by 8 steps to generate the GalN derivative. The key step in this process involved installing a 3-O-TBDMS protecting group, which has been reported to survive under lactone ring-opening reaction conditions .

N-Acetyl-D-galactosamine

N-Acetyl-D-galactosamine (GalNAc) is an important derivative of D-galactosamine with the molecular formula C₈H₁₅NO₆ and a molecular weight of 221.21 g/mol . Its properties include:

| Property | Value |

|---|---|

| Melting Point | 160°C |

| Boiling Point | 636.4±55.0°C (Predicted) |

| Density | 1.423±0.06 g/cm³ (Predicted) |

| Water Solubility | Soluble at 50mg/ml |

| Physical Form | White to off-white crystalline powder |

| pKa | 13.04±0.20 (Predicted) |

N-Acetyl-D-galactosamine is the initial O-linked sugar to many serine and threonine residues in protein glycosylation . It is an endogenous metabolite and an important constituent of brain heteropolysaccharides (glycoproteins) .

Conjugates and Modified Forms

Phosphoramidite reagents have been developed that can be used in automated solid-phase synthesis to produce oligonucleotide conjugates containing N-acetyl-D-galactosamine, which targets hepatocytes . These conjugates may improve tissue-specific targeting and cellular uptake of therapeutic ribozymes .

Biochemical Impact and Cell Mechanisms

Effects on HepG2 Cell Line

Research on HepG2 cells has shown that D-galactosamine reduces cell viability, but this damage can be mitigated by pretreatment with certain compounds:

| Treatment | Effect on D-galactosamine-damaged HepG2 Cells |

|---|---|

| High dosage of silk amino acids (SA) | Protected against cell damage |

| High dosage of mulberry extracts (MB) | Protected against cell damage |

| Mixture of MS1:4 | Improved cell viability |

| Mixture of MS1:5 | Improved cell viability |

These treatments appear to work by countering the oxidative stress and inflammatory effects induced by D-galactosamine .

Enzymatic Markers of Damage

D-galactosamine intoxication leads to significant increases in several enzymatic markers of tissue damage:

| Enzyme | Normal Function | Effect of D-galactosamine |

|---|---|---|

| Alanine aminotransferase (ALT) | Liver enzyme | Dramatically increased |

| Aspartate aminotransferase (AST) | Liver enzyme | Dramatically increased |

| γ-Glutamyl transferase (γ-GPT) | Liver enzyme | Significantly increased |

These enzymes serve as reliable indicators of the extent of liver damage caused by D-galactosamine and can be used to assess the efficacy of protective treatments .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume